molecular formula C18H13ClN2O3 B3018787 (3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone CAS No. 489413-54-9

(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Cat. No.: B3018787
CAS No.: 489413-54-9
M. Wt: 340.76
InChI Key: ULJCZWDQKOAOPP-UHFFFAOYSA-N
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Description

WAY-272160 is a chemical compound known for its inhibitory activities against topoisomerase II and HER2 Topoisomerase II is an enzyme that helps manage DNA topology during replication, while HER2 is a protein involved in cell growth and differentiation

Scientific Research Applications

WAY-272160 has several scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of topoisomerase II and HER2 inhibition.

    Biology: Employed in cellular studies to understand its effects on cell growth and differentiation.

    Medicine: Investigated for its potential as a therapeutic agent in cancer treatment, particularly in cancers overexpressing HER2.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting topoisomerase II and HER2.

Safety and Hazards

The compound has been classified as Aquatic Acute 1 and Eye Damage 1. The hazard statements include H318 (Causes serious eye damage) and H400 (Very toxic to aquatic life). Precautionary statements include P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Preparation Methods

The synthetic routes and reaction conditions for WAY-272160 are not widely documented in public sources. it is typically synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimizing these reactions for scale, ensuring high yield and purity.

Chemical Reactions Analysis

WAY-272160 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

WAY-272160 exerts its effects by inhibiting the activities of topoisomerase II and HER2 . Topoisomerase II is essential for DNA replication and cell division, and its inhibition can lead to DNA damage and cell death. HER2 is involved in cell growth and differentiation, and its inhibition can prevent the proliferation of cancer cells. The molecular targets and pathways involved include the DNA replication machinery and the HER2 signaling pathway.

Comparison with Similar Compounds

WAY-272160 is unique in its dual inhibitory activities against topoisomerase II and HER2. Similar compounds include:

    Etoposide: A topoisomerase II inhibitor used in cancer treatment.

    Trastuzumab: A monoclonal antibody targeting HER2, used in the treatment of HER2-positive breast cancer.

Compared to these compounds, WAY-272160 offers the advantage of targeting both topoisomerase II and HER2, potentially providing a more comprehensive approach to cancer treatment.

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-7-5-12(6-8-13)14-11-15(16-3-1-9-23-16)21(20-14)18(22)17-4-2-10-24-17/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJCZWDQKOAOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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